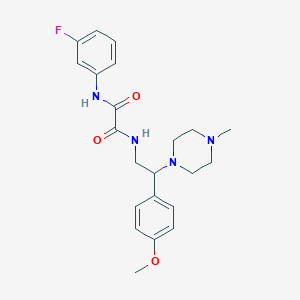

N1-(3-fluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(3-fluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-fluorophenyl group at the N1 position and a substituted ethyl chain at N2 containing 4-methoxyphenyl and 4-methylpiperazin-1-yl moieties. Oxalamides are known for their diverse applications, including antimicrobial agents, enzyme inhibitors, and flavor enhancers .

Properties

IUPAC Name |

N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O3/c1-26-10-12-27(13-11-26)20(16-6-8-19(30-2)9-7-16)15-24-21(28)22(29)25-18-5-3-4-17(23)14-18/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVOSBZHRSAFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-fluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 463.5 g/mol. Its structure includes a fluorinated phenyl ring, a methoxyphenyl group, and a piperazine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26FN3O5 |

| Molecular Weight | 463.5 g/mol |

| CAS Number | 898450-64-1 |

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperazine and methoxy groups have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

- Case Study : A derivative with structural similarities to this compound was tested against HeLa and A549 cell lines, demonstrating an IC50 value of approximately 226 μg/mL for HeLa cells, indicating moderate antiproliferative activity .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Compounds with similar functional groups have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro assays revealed that derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .

The biological mechanisms underlying the activity of this compound may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation.

- Interaction with Cellular Targets : Studies suggest that these compounds can interact with cellular receptors or proteins, potentially disrupting signaling pathways essential for cell survival.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Oxalamides

Key Observations :

- The 4-methylpiperazine moiety distinguishes it from analogs like GMC-3 and S336, which lack heterocyclic amines, suggesting improved solubility or receptor interaction .

- Electronic Properties : Electron-withdrawing groups (e.g., fluorine, chlorine) are prevalent in antimicrobial oxalamides (e.g., GMC-2, GMC-3), while S336’s pyridine and dimethoxy groups contribute to its umami flavor-enhancing properties .

Table 2: Reported Activities of Comparable Compounds

Comparative Insights :

- The target compound’s 4-methylpiperazine group may confer inhibitory activity against enzymes like CYP3A4, as seen in structurally related S5456 (51% inhibition at 10 µM) .

- Unlike halogenated analogs (e.g., GMC-2, GMC-3), the absence of a chlorine substituent in the target compound may reduce antimicrobial potency but improve metabolic stability .

Analysis :

Regulatory and Pharmacological Considerations

- Safety Profile : While S336 and S5456 show minimal CYP inhibition (<50% at 10 µM), the target compound’s piperazine group warrants evaluation for off-target effects .

- Applications : Unlike flavoring agents (S336) or antimicrobials (GMC series), the target compound’s structure aligns more closely with drug candidates targeting neurological or metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.